molecular formula Cu(NO3)2<br>CuN2O6 B082084 Cupric nitrate CAS No. 10402-29-6

Cupric nitrate

Cat. No. B082084
CAS RN: 10402-29-6
M. Wt: 187.56 g/mol
InChI Key: XTVVROIMIGLXTD-UHFFFAOYSA-N
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Patent
US08791041B2

Procedure details

Preparing nitrate solution 100 may further comprise adding nitric acid solution to the at least one metal slurry 103. In applications, the nitric acid solution is added, with mechanical stirring, to the metal slurry or slurries drop wise. In embodiments, a portion of nitric acid solution is first combined with copper powder to dissolve the copper and form copper nitrate solution, the resultant copper nitrate solution is added dropwise to the iron powder/water slurry, and a second portion of nitric acid solution is added. The addition of nitric acid to metal slurry(ies) is slow. In applications, the nitric acid solution is added to the metal slurry(ies) at a rate of less than or in the range of from about 15 mL/min to about 20 mL/min. In this manner, the reaction temperature may be controlled to a temperature in the range of from about 30° C. to about 32° C. Desirably, the temperature does not fall below 30° C. and does not exceed 32° C. The dissolution reaction is exothermic and the nitric acid addition can be controlled based on reaction temperature. With intermittent cooling, when ˜80% of the nitric acid is added a dark green solution is formed. The combined nitric acid/metal slurry may be allowed to stir for a time. The combined nitric acid/metal slurry may be subjected to stirring (e.g. high speed stirring) for about 15 minutes with no heating.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[N+:5]([O-:8])([OH:7])=[O:6].[Cu:9]>>[N+:1]([O-:4])([O-:3])=[O:2].[Cu+2:9].[N+:5]([O-:8])([O-:7])=[O:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.